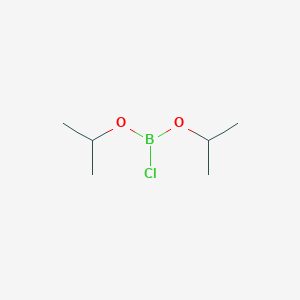
Dipropan-2-yl borochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl borochloridate is a chemical compound that belongs to the class of boron reagents. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry. This compound is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl borochloridate can be synthesized through several methods. One common method involves the reaction of boron trichloride with isopropanol under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. The general reaction is as follows:
BCl3+2C3H7OH→(C3H7O)2BCl+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl borochloridate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form borohydrides.
Substitution: It can participate in substitution reactions to form various boron-containing compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from reactions involving this compound include boronic acids, borohydrides, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science.
Scientific Research Applications
Dipropan-2-yl borochloridate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of dipropan-2-yl borochloridate involves its ability to form stable complexes with various substrates. It acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it a valuable reagent in catalysis and organic synthesis. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropan-2-yl borochloridate include:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
This compound is unique due to its specific reactivity and stability. It offers advantages in terms of selectivity and efficiency in various chemical reactions compared to other boron reagents. Its versatility makes it a valuable tool in both academic and industrial research.
Properties
IUPAC Name |
chloro-di(propan-2-yloxy)borane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BClO2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTJUWZSOBOMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(C)C)(OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00792892 |
Source


|
| Record name | Dipropan-2-yl borochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00792892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66009-09-4 |
Source


|
| Record name | Dipropan-2-yl borochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00792892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














